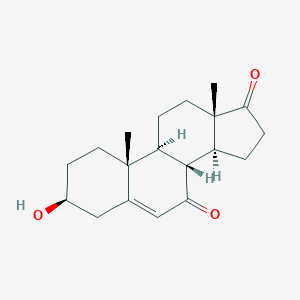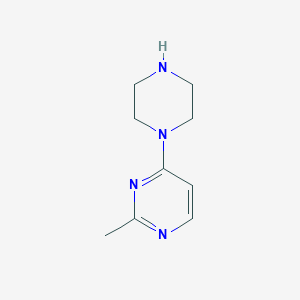
2-Methyl-4-(piperazin-1-YL)pyrimidine
Overview
Description
“2-Methyl-4-(piperazin-1-YL)pyrimidine” is a chemical compound with the CAS Number: 131816-67-6 . It has a molecular weight of 178.24 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . The InChI key is WYEQVNKICBCRPY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.24 . It is typically stored at room temperature and is usually in powder form .
Scientific Research Applications
Antiproliferative Activity
2-Methyl-4-(piperazin-1-YL)pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. These compounds demonstrated significant activity, indicating potential as anticancer agents. For instance, certain derivatives showed promising activity on cell lines such as Colo-205, MDA-MB 231, IMR-32, suggesting their potential in cancer treatment research (Mallesha et al., 2012).
Tyrosine Kinase Inhibition
Research into this compound has explored its role as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Isotope-labeled compounds of this chemical have been used in drug absorption, distribution, metabolism, and excretion studies, highlighting its significance in cancer research (Zhang et al., 2005).
Analgesic and Anti-inflammatory Agents
Compounds derived from this compound have been synthesized and shown to exhibit analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some showing high inhibitory activity and potential therapeutic applications in treating pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial properties. Some synthesized compounds demonstrated high antimicrobial activity against various microorganism strains, suggesting their potential use in developing new antimicrobial agents (Yurttaş et al., 2016).
Receptor Antagonism
Research has also focused on the synthesis of piperazin-1-yl substituted heterobiaryls, including derivatives of this compound, as ligands of the 5-HT7 receptors. These studies are significant for understanding the interaction of these compounds with serotonin receptors, which has implications in neurological and psychiatric disorders (Strekowski et al., 2016).
Crystallographic Studies
Crystallographic analysis of this compound derivatives has been conducted to understand their molecular structure and properties. This research is crucial for the development of new drugs, as it provides insight into the structural features that influence biological activity (Anthal et al., 2018).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of compounds containing this compound have been studied in various species, including humans. This research is vital for understanding how these compounds are processed in the body, which is essential for drug development (Sharma et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
2-Methyl-4-(piperazin-1-YL)pyrimidine is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
Mode of Action
As an antagonist of the α2-adrenergic receptor, this compound binds to these receptors and blocks their activation by endogenous catecholamines . This prevents the downstream effects of receptor activation, such as inhibition of adenylate cyclase activity and reduction of cAMP levels .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation leads to a decrease in cAMP levels . By acting as an antagonist, this compound prevents this decrease, leading to an increase in cAMP levels . This can affect various downstream pathways, including the PKA pathway, which plays a role in many cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The exact ADME properties of this compound would need to be determined through further studies.
Result of Action
The result of this compound’s action would depend on the specific context in which it is used. As an antagonist of the α2-adrenergic receptor, it could potentially be used to increase cAMP levels in cells, which could have various effects depending on the cell type and the specific downstream pathways that are affected .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other substances in the environment, such as other drugs or endogenous compounds, can affect the compound’s action by competing for the same targets or by interacting with the compound itself .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions suggest that this compound can influence neurotransmitter signaling pathways, which are crucial for various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the α2-adrenergic receptor can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor can impact serotonin signaling, which is important for mood regulation and other neurological functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an antagonist of the α2-adrenergic receptor, it inhibits the receptor’s activity, preventing the usual downstream signaling events. Conversely, as a partial agonist of the 5-HT1A receptor, it activates the receptor to a lesser extent than the natural ligand, leading to a moderate increase in receptor activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter signaling without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its biotransformation and elimination . These metabolic processes are essential for maintaining the compound’s pharmacokinetic profile and minimizing potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEQVNKICBCRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564555 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131816-67-6 | |
| Record name | 2-Methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

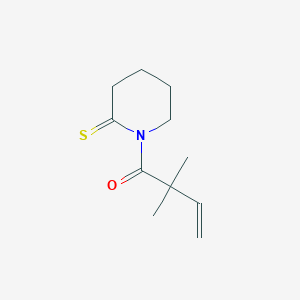
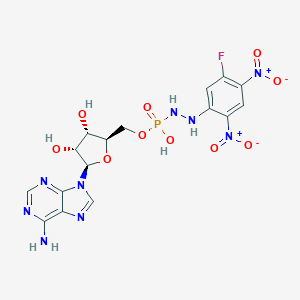

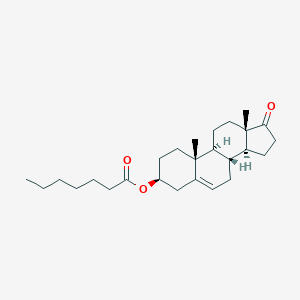
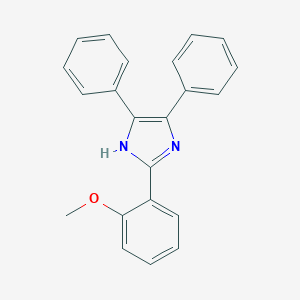
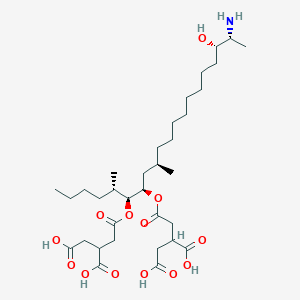
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
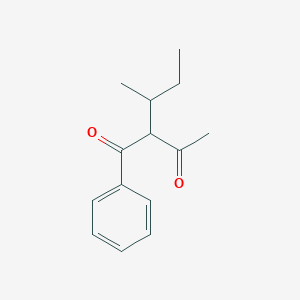
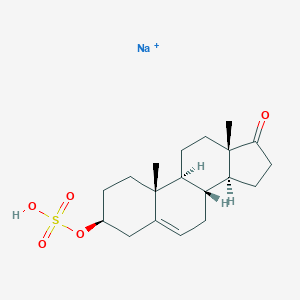



![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
